N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine
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Overview
Description
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methoxyphenyl group, a nitro group, and a tolyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl, nitro, and tolyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids and specific reaction conditions like elevated temperatures and controlled pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, forming quinone derivatives.
Substitution: The aromatic rings can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the methoxyphenyl group produces quinone derivatives.
Scientific Research Applications
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine: Characterized by the presence of methoxyphenyl, nitro, and tolyl groups.
N2-(4-hydroxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine: Similar structure but with a hydroxy group instead of a methoxy group.
N2-(4-methoxyphenyl)-5-amino-N4-(p-tolyl)pyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-11-3-5-12(6-4-11)20-17-15(24(25)26)16(19)22-18(23-17)21-13-7-9-14(27-2)10-8-13/h3-10H,1-2H3,(H4,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQWBSZKLDXKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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